

Chemical structure and synthesis of ciprofloxacin

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Ciprofloxacin

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used for the treatment of a variety of bacterial infections.[1][2][3] It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV, enzymes necessary to separate bacterial DNA, thereby inhibiting cell division.[1][2] This guide provides a detailed overview of the chemical structure and a common synthesis route for ciprofloxacin, intended for researchers, scientists, and drug development professionals.

Chemical Structure of Ciprofloxacin

Ciprofloxacin is a synthetic chemotherapeutic agent.[4] The core of its structure is a quinolone carboxylic acid with piperazinyl and cyclopropyl substituents, and it is fluorinated at the C-6 position.[4]

The IUPAC name for ciprofloxacin is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid.[1][5]

Key Structural Features:

- **Fluoroquinolone Core:** This bicyclic system is essential for its antibacterial activity. The fluorine atom at position 6 significantly enhances its potency.

- **Cyclopropyl Group:** The cyclopropyl group at the N-1 position of the quinolone ring is a key feature that increases the spectrum of activity.
- **Piperazine Ring:** The piperazine moiety at the C-7 position contributes to its antipseudomonal activity and pharmacokinetic properties.
- **Carboxylic Acid Group:** The carboxylic acid at position 3 is crucial for the binding of the drug to the DNA gyrase enzyme.

Identifier	Value
IUPAC Name	1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid[1][5]
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₃ [1][6][7][8]
Molecular Weight	331.34 g/mol [1][7]
CAS Number	85721-33-1[1][6]

Synthesis of Ciprofloxacin

Several synthetic routes for ciprofloxacin have been developed. A widely recognized method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine.

Overall Reaction Scheme:

The synthesis can be broadly summarized in two main stages:

- Formation of the quinolone ring system.
- Nucleophilic substitution with piperazine.

A common starting material for the synthesis is 2,4-dichloro-5-fluoro-benzoyl chloride.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester

This key intermediate can be synthesized in a one-pot reaction from 2,4-dichloro-5-fluoro benzoylchloride and 3-dimethylamino-acrylic acid methyl ester.^[2]

- Materials:
 - 3-dimethylamino-acrylic acid methyl ester (0.48 mol)
 - Toluene (600 ml)
 - Triethylamine (TEA) (0.65 mol)
 - 2,4-dichloro-5-fluoro benzoylchloride (0.43 mol)
 - Cyclopropylamine (0.48 mol)
 - Potassium carbonate (0.48 mol)
 - Dimethylformamide (DMF) (400 ml)
 - Ice water
 - Hexane
- Procedure:
 - To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C and stir for 15 minutes.
 - Add a solution of 2,4-dichloro-5-fluoro benzoylchloride in toluene at 10-15°C over 30 minutes.
 - Stir at room temperature for 10 minutes, then raise the temperature to 80-85°C and maintain for 4 hours.

- Cool the reaction mixture to room temperature and add cyclopropylamine over 15 minutes. Stir for 1 hour.
- Add potassium carbonate and DMF, then heat the mixture to 120-125°C for 4 hours, collecting the toluene that distills off.
- Cool the reaction mass to 35-40°C and quench in ice water.
- Stir for 1.5 hours, then filter the solid.
- Wash the solid with water and hexane to obtain the product.[\[2\]](#)
- Yield: Approximately 65%[\[2\]](#)

Step 2: Synthesis of Ciprofloxacin

This step involves the nucleophilic substitution of the chlorine atom on the quinolone ring with piperazine.

- Materials:
 - 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
 - Piperazine
 - n-butanol
 - Anhydrous aluminium chloride
- Procedure:
 - A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, piperazine, anhydrous aluminium chloride, and n-butanol is heated to reflux (118-122°C). [\[9\]](#)
 - The reaction is maintained at this temperature for 10-14 hours.[\[9\]](#)
 - The reaction progress is monitored by a suitable analytical method like TLC or HPLC.

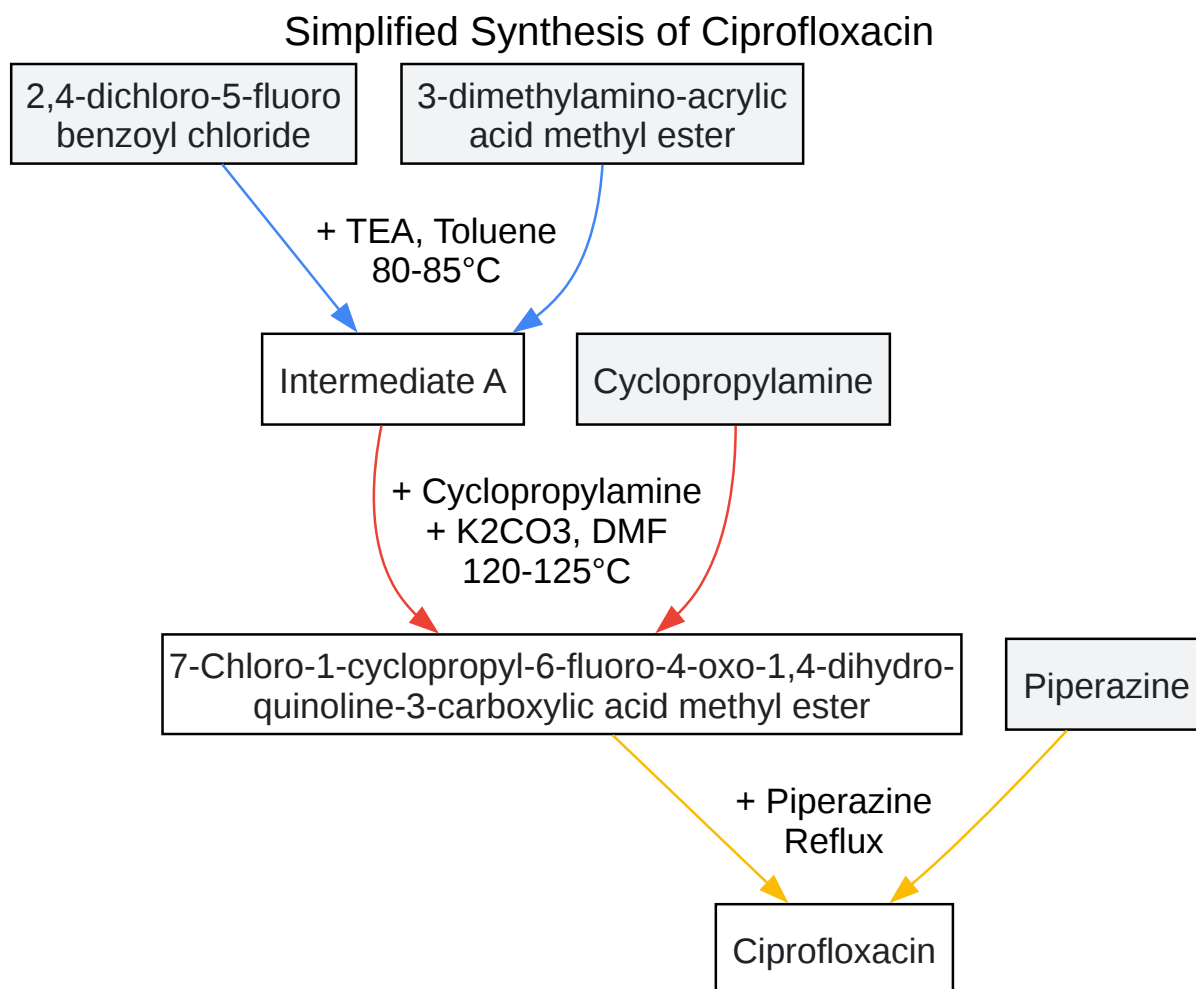
- Upon completion, the product is isolated and purified.

Quantitative Data

Reaction Step	Product	Yield
One-pot synthesis of quinoline intermediate	7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester	65% [2]
Ciprofloxacin synthesis from quinoline intermediate and piperazine	Ciprofloxacin	>95% (as hydrochloride salt) [10]

Visualization of Ciprofloxacin Synthesis

The following diagram illustrates a common synthetic pathway for ciprofloxacin.



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Caption: A simplified reaction scheme for the synthesis of Ciprofloxacin.

Spectroscopic Data

The structure of ciprofloxacin and its intermediates can be confirmed using various spectroscopic techniques.

Technique	Key Observations for Ciprofloxacin
Infrared (IR) Spectroscopy	Strong band around 1708 cm^{-1} (C=O stretching of carboxylic acid), a peak at 1624 cm^{-1} (quinolone C=O), and a characteristic C-F stretching vibration around 1272 cm^{-1} . ^[11]
^1H NMR Spectroscopy	Signals corresponding to the protons of the cyclopropyl group, piperazine ring, and the quinolone core. ^{[10][12]}
^{13}C NMR Spectroscopy	Resonances for the carbonyl carbons of the carboxylic acid and the quinolone ring, as well as carbons of the aromatic system and the aliphatic groups. ^[13]
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight. ^{[10][12]}

Conclusion

This guide has provided a detailed overview of the chemical structure and a common synthetic route for ciprofloxacin. The information presented, including the chemical properties, experimental protocols, and spectroscopic data, serves as a valuable resource for professionals in the fields of chemical and pharmaceutical sciences. The synthesis of ciprofloxacin involves key chemical transformations that are well-established in organic chemistry, leading to the formation of this medically important antibiotic.

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